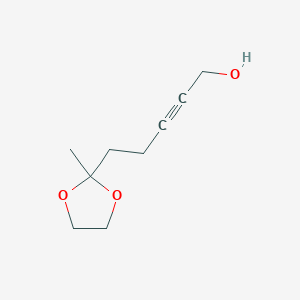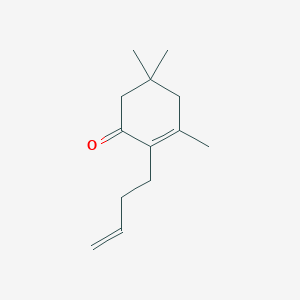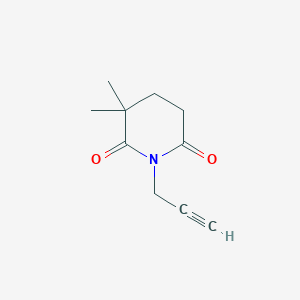![molecular formula C39H71O8- B14283959 4-[2,3-Bis(hexadecanoyloxy)propoxy]-4-oxobutanoate CAS No. 125646-14-2](/img/structure/B14283959.png)
4-[2,3-Bis(hexadecanoyloxy)propoxy]-4-oxobutanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[2,3-Bis(hexadecanoyloxy)propoxy]-4-oxobutanoate is a complex organic compound characterized by its long-chain fatty acid esters. This compound is known for its unique structure, which includes two hexadecanoyloxy groups attached to a propoxy backbone, and an oxobutanoate group. It is primarily used in scientific research and has various applications in chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2,3-Bis(hexadecanoyloxy)propoxy]-4-oxobutanoate typically involves esterification reactions. The process begins with the preparation of the intermediate compounds, such as hexadecanoyl chloride and glycerol. These intermediates undergo esterification in the presence of a catalyst, such as sulfuric acid, to form the desired product. The reaction conditions often include elevated temperatures and anhydrous environments to ensure high yields.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for precise control over reaction conditions, leading to consistent product quality. The use of automated systems and advanced purification techniques, such as chromatography, ensures the removal of impurities and enhances the overall efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
4-[2,3-Bis(hexadecanoyloxy)propoxy]-4-oxobutanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and alcohols are employed in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols and secondary alcohols.
Substitution: Various esters and ethers.
Applications De Recherche Scientifique
4-[2,3-Bis(hexadecanoyloxy)propoxy]-4-oxobutanoate has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying esterification and hydrolysis reactions.
Biology: Investigated for its role in lipid metabolism and membrane structure.
Medicine: Explored for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the formulation of surfactants and emulsifiers.
Mécanisme D'action
The mechanism of action of 4-[2,3-Bis(hexadecanoyloxy)propoxy]-4-oxobutanoate involves its interaction with lipid membranes. The compound integrates into the lipid bilayer, altering its fluidity and permeability. This interaction can affect various cellular processes, including signal transduction and membrane transport. The molecular targets include membrane proteins and enzymes involved in lipid metabolism.
Comparaison Avec Des Composés Similaires
4-[2,3-Bis(hexadecanoyloxy)propoxy]-4-oxobutanoate is unique due to its specific ester groups and long-chain fatty acids. Similar compounds include:
1,2-Dipalmitoyl-sn-glycero-3-phosphoethanolamine: Another compound with long-chain fatty acids, but with a phosphoethanolamine group.
1,2-Dipalmitoyl-Phosphatidyl-Glycerole: Contains glycerol and phosphatidyl groups, differing in its functional groups and applications.
These similar compounds share some structural features but differ in their functional groups and specific applications, highlighting the uniqueness of this compound.
Propriétés
Numéro CAS |
125646-14-2 |
|---|---|
Formule moléculaire |
C39H71O8- |
Poids moléculaire |
668.0 g/mol |
Nom IUPAC |
4-[2,3-di(hexadecanoyloxy)propoxy]-4-oxobutanoate |
InChI |
InChI=1S/C39H72O8/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-37(42)45-33-35(34-46-38(43)32-31-36(40)41)47-39(44)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h35H,3-34H2,1-2H3,(H,40,41)/p-1 |
Clé InChI |
GNENAKXIVCYCIZ-UHFFFAOYSA-M |
SMILES canonique |
CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCC(=O)[O-])OC(=O)CCCCCCCCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![1,1'-[(2,5-Dimethoxy-1,4-phenylene)di(ethene-2,1-diyl)]bis(3,4,5-trimethoxybenzene)](/img/structure/B14283920.png)


![Ethyl 1-acetylpyrrolo[2,1-A]isoquinoline-3-carboxylate](/img/structure/B14283930.png)
![2-[(1E)-3-{4-[(E)-Phenyldiazenyl]phenyl}triaz-1-en-1-yl]benzoic acid](/img/structure/B14283938.png)


![3H-Pyrazolo[4,3-c]quinolin-3-one, 8-butyl-2,5-dihydro-2-phenyl-](/img/structure/B14283952.png)

![Methyl [2-(4-methyl-1,3-dioxolan-2-yl)phenoxy]acetate](/img/structure/B14283955.png)
